molecular formula C10H15ClN2O B3750164 N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride

N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride

Cat. No. B3750164
M. Wt: 214.69 g/mol
InChI Key: PFBGLRBSCSYFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a derivative of beta-alanine, an amino acid that is naturally present in the human body.

Scientific Research Applications

MPAA has been studied for its potential applications in various fields such as drug discovery, neuroscience, and cancer research. In drug discovery, MPAA has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In neuroscience, MPAA has been found to enhance the release of dopamine, a neurotransmitter that plays a key role in reward and motivation. This property of MPAA makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease. In cancer research, MPAA has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.

Mechanism of Action

Pharmacokinetics

The compound’s polar surface area and the presence of hydrogen bond donors and acceptors suggest it may have good solubility in water . This could potentially enhance its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-N-(4-methylphenyl)propanamide hydrochloride . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with target molecules.

Advantages and Limitations for Lab Experiments

One advantage of using MPAA in lab experiments is its high potency and selectivity for certain ion channels and receptors. This makes it a useful tool for studying the function of these channels and receptors in vitro and in vivo. However, one limitation of using MPAA is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on MPAA. One area of interest is the development of new drugs based on the structure of MPAA for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is the study of the mechanism of action of MPAA and its effects on ion channels and receptors in the brain and peripheral nervous system. Additionally, further research is needed to explore the potential applications of MPAA in cancer research and drug discovery.

properties

IUPAC Name

3-amino-N-(4-methylphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8-2-4-9(5-3-8)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBGLRBSCSYFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(4-methylphenyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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